2-MORPHOLINOACETAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

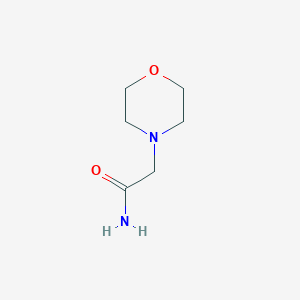

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRNWWSQZROEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349894 | |

| Record name | 2-morpholin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-98-9 | |

| Record name | 2-morpholin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 2-Morpholinoacetamide Scaffold: A Privileged Motif in Oncology and its Multi-faceted Mechanisms of Action in Cancer Cells

An In-depth Technical Guide for Researchers

Abstract: The 2-morpholinoacetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a core component in a diverse array of molecules with significant therapeutic potential. Its unique physicochemical properties, including metabolic stability and aqueous solubility conferred by the morpholine ring, make it an attractive building block for drug design. This technical guide provides an in-depth exploration of the intricate mechanisms of action employed by compounds incorporating the this compound motif to exert their anticancer effects. We will dissect the molecular interactions and cellular consequences stemming from the engagement of these compounds with key oncogenic pathways, moving beyond a mere list of targets to explain the causality behind their therapeutic activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold in oncology.

Introduction: The Rise of a Versatile Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the morpholine ring is particularly noteworthy. When coupled with an acetamide linker, it forms the this compound core, a structure that has been successfully integrated into numerous small-molecule inhibitors targeting the hallmarks of cancer. The inherent stability of the morpholine ring and the hydrogen bonding capabilities of the acetamide group provide a robust platform for creating high-affinity ligands for various biological targets. This guide synthesizes current research to present a cohesive narrative on how this scaffold contributes to anticancer activity through several distinct, yet often interconnected, mechanisms.

Multi-pronged Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which this compound derivatives exhibit their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2]

Targeting Angiogenesis and Tumor Vasculature

Many aggressive tumors rely on angiogenesis—the formation of new blood vessels—to supply nutrients and oxygen.[1] The Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are central to this process. The this compound scaffold is a key feature in multi-targeted tyrosine kinase inhibitors (TKIs) like Sunitinib, which potently inhibit these receptors.[3][4] By competitively blocking the ATP-binding pocket of VEGFR and PDGFR, these compounds disrupt downstream signaling cascades, leading to an anti-angiogenic effect that starves the tumor and inhibits its growth.[1]

Inhibiting Proliferation and Survival Pathways

Beyond angiogenesis, this class of compounds targets other RTKs crucial for cancer cell proliferation and survival, such as the stem cell factor receptor (KIT) and FMS-like tyrosine kinase-3 (FLT3).[1][2] Mutations that lead to the constitutive activation of these kinases are oncogenic drivers in various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[1] The this compound-containing inhibitors effectively shut down these aberrant signals, directly impeding tumor cell growth.

Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method to determine the inhibitory potential of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a 4X solution of the kinase of interest in 1X Kinase Buffer.

-

Prepare a 4X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer.

-

Prepare a 4X solution of the Alexa Fluor™ 647-labeled ATP competitive tracer (kinase probe) in 1X Kinase Buffer.

-

Serially dilute the this compound test compound in DMSO, then dilute in 1X Kinase Buffer to create 4X final concentrations.

-

-

Assay Procedure:

-

To a 384-well plate, add 2.5 µL of the 4X test compound solution or DMSO (for positive and negative controls).

-

Add 2.5 µL of the 4X kinase solution to all wells except the negative control (add 2.5 µL of 1X Kinase Buffer instead).

-

Add 2.5 µL of the 4X Eu-antibody solution to all wells.

-

Add 2.5 µL of the 4X tracer solution to all wells.

-

Mix gently and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665/615).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

Interruption of the PI3K/Akt/mTOR Survival Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancer, playing a central role in cell growth, metabolism, survival, and proliferation.[5][6] Its dysregulation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, makes it a prime target for therapeutic intervention.[6][7] Numerous kinase inhibitors, including those with a morpholine moiety, have been shown to directly or indirectly modulate this critical survival pathway.[8]

Inhibition of upstream RTKs by this compound derivatives prevents the initial activation of PI3K.[7] This blockade halts the conversion of PIP2 to PIP3, preventing the recruitment and phosphorylation of Akt.[6] Deactivated Akt can no longer phosphorylate and regulate its numerous downstream targets, including mTOR (mammalian Target of Rapamycin), which is a master regulator of protein synthesis.[9] The ultimate result is a shutdown of pro-survival signals and an induction of cell growth arrest.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis of Pathway Activation

This protocol is used to measure the levels of key phosphorylated (active) and total proteins in a signaling pathway.

-

Cell Treatment and Lysis:

-

Culture cancer cells (e.g., A549, MCF-7) to 70-80% confluency.

-

Treat cells with varying concentrations of the this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6K), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify the band intensity. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

-

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis is a form of programmed cell death essential for tissue homeostasis, and its evasion is a hallmark of cancer.[10] Many chemotherapeutic agents, including those based on the this compound scaffold, function by reactivating this dormant death program within cancer cells.[11][12]

Evidence suggests these compounds primarily trigger the intrinsic (or mitochondrial) pathway of apoptosis.[12] This is achieved by altering the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[11][13] Treatment with these derivatives often leads to the upregulation of Bax and/or the downregulation of Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[11] This shift promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving a multitude of cellular substrates.[10]

Table 1: Representative Antiproliferative and Apoptotic Activity of Morpholino-Acetamide Derivatives

| Compound ID | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Derivative 1h | ID8 (Ovarian) | 9.40 | Carbonic Anhydrase & HIF-1α Inhibition | [14][15] |

| Derivative 1i | ID8 (Ovarian) | 11.2 | Carbonic Anhydrase & HIF-1α Inhibition | [14][15] |

| Compound 3d | HepG2 (Liver) | 8.50 | G0/G1 Cell Cycle Arrest | [16] |

| Compound 3e | HepG2 (Liver) | 12.76 | G0/G1 Cell Cycle Arrest, Selective | [16] |

| Compound AK-10 | MCF-7 (Breast) | 3.15 | G1 Arrest, Apoptosis Induction (Bcl-2 binding) | [12] |

| NA-2 | U87 (Glioblastoma) | ~1700 (1.7 mM) | Increased Bax/Bcl-2 ratio, Caspase-3 activation |[11] |

Caption: Induction of the intrinsic apoptosis pathway.

Experimental Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the this compound compound at various concentrations (e.g., IC₅₀, 2x IC₅₀) for 24-48 hours. Include a vehicle control.

-

Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

-

Staining Procedure:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately after staining.

-

Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect membrane permeability.

-

Set up compensation and gates based on unstained and single-stained controls.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

-

Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Emerging Mechanisms: Beyond Kinase Inhibition and Apoptosis

While kinase inhibition and apoptosis induction are dominant themes, the versatility of the this compound scaffold allows for interaction with other novel anticancer targets.

-

Inhibition of Carbonic Anhydrase and HIF-1α: Under the hypoxic conditions common in solid tumors, cancer cells upregulate Hypoxia-Inducible Factor-1α (HIF-1α) and carbonic anhydrases (CAs) to adapt and survive. Certain morpholine-acetamide derivatives have been shown to inhibit both, representing a strategy to counteract tumor hypoxia and acidosis.[14][15]

-

Cell Cycle Arrest: By interfering with signaling pathways that control cell cycle progression, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.[12][16] This prevents cancer cells from replicating their DNA and dividing, thus halting tumor growth.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone of modern anticancer drug design, demonstrating remarkable versatility in its ability to target multiple, critical oncogenic pathways. Its derivatives function as potent multi-kinase inhibitors that stifle angiogenesis and proliferation, disrupt the crucial PI3K/Akt/mTOR survival network, and effectively reactivate the intrinsic apoptotic machinery within cancer cells. Emerging evidence also points to novel mechanisms involving the tumor microenvironment and cell cycle machinery.

The success of this scaffold lies in its ability to be chemically modified to achieve desired affinity and selectivity for various targets. Future research will likely focus on developing next-generation derivatives with improved selectivity to minimize off-target effects, exploring their efficacy in combination with other therapeutic modalities, and identifying predictive biomarkers to select patient populations most likely to respond to these targeted agents. The continued exploration of the this compound core promises to yield novel and effective therapies in the ongoing fight against cancer.

References

- Sheikh, A. S., Altaf, R., Nadeem, H., Khan, M. T., & Murtaza, B. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e22183. [Link][14][15]

- Al-Ostath, A. I., Al-Assar, Z. A. A., Ghabour, M. I., Al-Qadasi, F. A. S., & Taha, M. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3237-3248. [Link][16]

- Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon. [Link][14][15]

- Fassò, M., & Fazi, F. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Journal of Experimental & Clinical Cancer Research, 26(3), 299-306. [Link][3]

- Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link][5]

- Motzer, R. J., & Bukowski, R. M. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Cancer Chemotherapy and Pharmacology, 58(4), 437-443. [Link][4]

- Patsnap Synapse. (2024).

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.

- de Bono, J. S., & Oudard, S. (2008). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Current Opinion in Oncology, 20(3), 303-308. [Link][2]

- Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-138. [Link][9]

- Massacesi, C., Di Tomaso, E., & de Bono, J. (2011). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link][7]

- Hanif, A., et al. (2014). N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide synergistically induce apoptosis in human glioblastoma cell line U87.

- Hanif, A., et al. (2014). N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide synergistically induce apoptosis in human glioblastoma cell line U87.

- Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as a drug target in cancer therapy. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1387-1400. [Link][10]

- Kamal, A., Kumar, A., & Kumar, G. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. New Journal of Chemistry, 43(3), 1367-1377. [Link][12]

- Kłys, A., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12905. [Link][8]

Sources

- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 2. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. onclive.com [onclive.com]

- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide synergistically induce apoptosis in human glioblastoma cell line U87 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel 2-Morpholinoacetamide Derivatives

Introduction

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When coupled with an acetamide linker, the resulting 2-morpholinoacetamide core offers a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of novel this compound derivatives, offering insights into their synthesis, mechanism of action, and the experimental methodologies used for their evaluation.

This document is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of established scientific principles and findings from recent literature, designed to provide a comprehensive technical overview and practical guidance for the investigation of this promising class of compounds.

Anticonvulsant Activity: Targeting Neuronal Excitability

Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the continued development of novel anticonvulsant therapies with improved efficacy and tolerability. This compound derivatives have emerged as a promising class of compounds in this area.

The primary screening of novel anticonvulsant candidates often employs robust, clinically validated rodent models that assess a compound's ability to prevent or delay the onset of seizures induced by either electrical or chemical stimuli.[1][2] The two most widely utilized initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][2][3] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against generalized myoclonic and absence seizures.[1]

Several studies have highlighted the anticonvulsant potential of acetamide derivatives, with some demonstrating efficacy in the MES screen.[4][5][6] For instance, certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown protection against MES-induced seizures.[7] The inclusion of the morpholine moiety in the this compound scaffold is hypothesized to enhance the pharmacokinetic profile of these molecules, potentially leading to improved brain penetration and target engagement.

Experimental Protocol: In Vivo Anticonvulsant Screening

A standardized and well-controlled experimental protocol is crucial for obtaining reliable and reproducible data in anticonvulsant screening.

1. Animal Models:

-

Male Swiss albino mice (20-25 g) are commonly used.

-

Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

2. Test Compounds and Administration:

-

Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administration is usually intraperitoneal (i.p.) or oral (p.o.).

3. Maximal Electroshock (MES) Test:

-

Principle: This test assesses the ability of a compound to prevent the tonic hind limb extension induced by a maximal electrical stimulus.

-

Procedure:

-

Administer the test compound at various doses.

-

After a predetermined time (e.g., 30 or 60 minutes), deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the animal for the presence or absence of the tonic hind limb extension.

-

The absence of this response indicates protection.

-

4. Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Principle: This test evaluates a compound's ability to protect against clonic seizures induced by the GABA antagonist pentylenetetrazole.

-

Procedure:

-

Administer the test compound.

-

After the appropriate absorption time, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the onset and presence of clonic seizures for a defined period (e.g., 30 minutes).

-

The absence of generalized clonic seizures is considered a positive result.

-

5. Neurotoxicity Screening (Rota-Rod Test):

-

Principle: To rule out motor impairment as a cause for protection in the seizure models, the rota-rod test is employed.

-

Procedure:

-

Train the animals to stay on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set time (e.g., 1-5 minutes).

-

Administer the test compound.

-

At the time of the anticonvulsant testing, place the animals on the rota-rod and record the time they are able to maintain their balance.

-

A significant decrease in performance time compared to vehicle-treated controls suggests potential neurotoxicity.[8]

-

Data Analysis and Interpretation

The anticonvulsant activity is typically expressed as the percentage of animals protected from seizures or as the ED50 (the dose required to protect 50% of the animals). Neurotoxicity is expressed as the TD50 (the dose causing motor impairment in 50% of the animals). The Protective Index (PI = TD50/ED50) is a measure of the compound's margin of safety.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[9] Morpholino compounds have demonstrated inhibitory effects on the arachidonic acid metabolism via the cyclooxygenase pathway.[10]

Analgesic activity is often closely linked to anti-inflammatory effects, particularly for peripherally acting analgesics.[11] The acetic acid-induced writhing test is a well-established model for screening peripheral analgesic activity.[11][12][13][14] This test induces a painful inflammatory response in the peritoneal cavity, leading to characteristic abdominal constrictions.[11][13] A reduction in the number of writhes is indicative of analgesic efficacy.[13][14]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[9][15]

Procedure:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The test compound is pre-incubated with the enzyme.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) or ELISA kit.[15][16]

-

The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

-

IC50 values (the concentration required to inhibit 50% of the enzyme activity) are determined.

Experimental Protocol: Acetic Acid-Induced Writhing Test

1. Animal Model:

-

Male Swiss albino mice (20-25 g).

2. Procedure:

-

Divide the animals into groups (vehicle control, positive control, and test compound groups).

-

Administer the test compound or vehicle orally or intraperitoneally. A standard NSAID like indomethacin or diclofenac is used as a positive control.

-

After a specific time (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally.[17]

-

Immediately place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) over a 20-minute period.[14]

3. Data Analysis:

-

The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[18] Morpholine and its derivatives have been investigated for their potential as antimicrobial and antifungal agents.[19][20][21] Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species.[19][20]

The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[22][23]

Experimental Protocol: Antimicrobial Susceptibility Testing

1. Microorganisms:

-

A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

2. Broth Microdilution Method (for MIC determination):

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[22][23][24]

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[23]

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[23][24]

-

3. Determination of MBC/MFC:

-

Principle: This determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.

-

Procedure:

-

After determining the MIC, take an aliquot from the wells showing no visible growth.

-

Plate the aliquot onto an agar medium that does not contain the test compound.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration that results in no growth on the agar plate.

-

4. Disk Diffusion Method:

-

Principle: This is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a paper disk into an agar medium inoculated with the test microorganism, creating a zone of inhibition.[24][25]

-

Procedure:

-

Prepare a uniform lawn of the test microorganism on an agar plate (e.g., Mueller-Hinton agar).

-

Apply paper disks impregnated with a known concentration of the test compound to the surface of the agar.

-

Incubate the plates.

-

Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the microorganism to the compound.[25]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be modulated by structural modifications.[21][26][27] Key areas for modification include:

-

Substituents on the Morpholine Ring: The introduction of substituents on the morpholine ring can influence lipophilicity and steric interactions with the target protein. For example, a gem-dimethyl group at the 6-position of the morpholin-2-one core has been shown to improve plasma stability in antifungal derivatives.[19]

-

The Acetamide Linker: Modifications to the acetamide moiety can affect the compound's flexibility and hydrogen bonding capacity.

-

The Terminal Group: The nature of the substituent at the terminal end of the acetamide is crucial for determining the type and potency of the biological activity. A wide variety of aromatic and heterocyclic moieties can be incorporated at this position.

A systematic exploration of these structural variations is essential for optimizing the desired biological activity and developing lead compounds with improved pharmacological profiles.

Molecular Docking and Mechanistic Studies

To understand the molecular basis of the observed biological activities, molecular docking studies can be employed.[28][29][30] This computational technique predicts the preferred orientation of a ligand when bound to a target protein. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, molecular docking can provide insights into the mechanism of action and guide the rational design of more potent derivatives. For example, docking studies of morpholino derivatives with mTOR have provided valuable information for the development of anticancer agents.[28]

Conclusion and Future Perspectives

Novel this compound derivatives represent a versatile and promising scaffold for the discovery of new therapeutic agents. Their demonstrated potential as anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agents warrants further investigation. Future research in this area should focus on:

-

Lead Optimization: Systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in the observed biological effects.

-

In Vivo Efficacy Studies: Evaluation of lead compounds in more advanced and disease-relevant animal models.

-

Safety and Toxicology Profiling: Comprehensive assessment of the safety and tolerability of promising candidates.

The continued exploration of this chemical space holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information.

- Antibiotic sensitivity testing. (n.d.). Wikipedia.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health.

- Antimicrobial Susceptibility Testing. (n.d.). APEC.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). STAR Protocols.

- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). National Center for Biotechnology Information.

- Analgesic Activity: From Writhing to Inhibition Calculation. (2025, September 3). YouTube.

- In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed.

- Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (n.d.). PubMed.

- The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. (n.d.). ResearchGate.

- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. (2015, February 12). PubMed.

- Pharmacological activity of morpholino compound. (n.d.). PubMed.

- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate.

- Analgesic activity by acetic acid induced writhing in mice. (n.d.). ResearchGate.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). National Center for Biotechnology Information.

- Acetic acid induced painful endogenous infliction in writhing test on mice. (2025, August 10). ResearchGate.

- Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. (n.d.). Academic Journals.

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.

- Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida. (n.d.). National Center for Biotechnology Information.

- Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (n.d.). PubMed.

- Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2025, August 6). ResearchGate.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). National Center for Biotechnology Information.

- Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (n.d.). National Center for Biotechnology Information.

- Screening models for antiepileptic drugs: A Review. (2021, April 15). Semantic Scholar.

- Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023, November 14). National Center for Biotechnology Information.

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed.

- 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. (2025, August 6). ResearchGate.

- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.

- Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives. (2025, August 5). ResearchGate.

- Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. (n.d.). PubMed.

- Synthesis and analgesic activity of some acetamide derivatives. (n.d.). PubMed.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). MDPI.

- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate.

- (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025, October 16). ResearchGate.

- CoMFA, CoMSIA, Topomer CoMFA, HQSAR, molecular docking and molecular dynamics simulations study of triazine morpholino derivatives as mTOR inhibitors for the treatment of breast cancer. (2019, May 3). PubMed.

- Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. (n.d.). PubMed.

- MOLECULAR DOCKING ANALYSIS OF NEWLY SYNTHESIZED 2- MORPHOLINOQUINOLINE DERIVATIVES WITH ANTIFUNGAL POTENTIAL TOWARD Aspergil. (n.d.). ResearchGate.

- SAR: Structure Activity Relationships. (2025, June 3). Collaborative Drug Discovery.

- Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl. (n.d.). National Institutes of Health.

- Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3. (n.d.). MDPI.

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). National Center for Biotechnology Information.

- Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. (2024, August 8). Bentham Science Publisher.

- (PDF) Molecular docking analysis of newly synthesized 2- morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus. (n.d.). ResearchGate.

- STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2025, August 2). YouTube.

- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). MDPI.

- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). National Center for Biotechnology Information.

- Marine Macrolides with Antibacterial and/or Antifungal Activity. (n.d.). MDPI.

- a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. (n.d.). SciELO.

- Novel Opioid Analgesics and Side Effects. (2017, August 16). PubMed.

Sources

- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academicjournals.org [academicjournals.org]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]

- 18. woah.org [woah.org]

- 19. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. apec.org [apec.org]

- 25. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 26. e3s-conferences.org [e3s-conferences.org]

- 27. collaborativedrug.com [collaborativedrug.com]

- 28. CoMFA, CoMSIA, Topomer CoMFA, HQSAR, molecular docking and molecular dynamics simulations study of triazine morpholino derivatives as mTOR inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The 2-Morpholinoacetamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-morpholinoacetamide scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, coupled with its synthetic tractability, have established it as a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, physicochemical characteristics, and, most importantly, its multifaceted applications in medicinal chemistry. We will delve into the structure-activity relationships (SAR) of its derivatives, explore their mechanisms of action, and illuminate the key signaling pathways they modulate. This guide is intended to be a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to facilitate the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a well-established example of such a scaffold. Its incorporation into drug candidates often imparts favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility. When combined with an acetamide functionality, the resulting this compound core offers a unique combination of hydrogen bond donors and acceptors, along with a flexible linker, making it an attractive starting point for the design of targeted therapeutics. This guide will explore the chemical and biological attributes that have propelled the this compound scaffold to the forefront of modern drug discovery.

Physicochemical Properties and Synthesis of the this compound Core

The utility of any scaffold in medicinal chemistry is fundamentally linked to its physicochemical properties and the ease with which it can be synthesized and modified. The this compound core is no exception, possessing a favorable profile that underpins its widespread use.

Key Physicochemical Characteristics

The this compound scaffold possesses a unique combination of features that contribute to its "drug-like" properties. The morpholine ring, with its ether linkage, is generally resistant to metabolic degradation, enhancing the in vivo stability of molecules that contain it. The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts which can improve aqueous solubility and facilitate formulation. The acetamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling crucial interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5625-98-9 | [1] |

| Molecular Formula | C6H12N2O2 | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 122 °C | [2] |

| Boiling Point | 298.8 °C at 760 mmHg | [2] |

| Density | 1.135 g/cm³ | [2] |

General Synthesis of the this compound Scaffold

The synthesis of the this compound core is typically straightforward, a key advantage for its use in medicinal chemistry where the rapid generation of analog libraries is often required. The most common approach involves the nucleophilic substitution of a 2-haloacetamide with morpholine.

Experimental Protocol: Synthesis of this compound

This protocol outlines the fundamental synthesis of the this compound scaffold.

Materials:

-

Morpholine

-

2-Chloroacetamide

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

Reaction Setup: To a solution of morpholine (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of 2-Chloroacetamide: Slowly add a solution of 2-chloroacetamide (1.0 eq) in anhydrous DCM to the cooled morpholine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram 1: General Synthesis of this compound

Caption: Synthetic scheme for this compound.

Applications of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents, demonstrating its versatility and potential. This section will highlight some of the key therapeutic areas where this scaffold has made a significant impact.

Anticancer Agents

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, and resistance to apoptosis.

3.1.1. Carbonic Anhydrase IX Inhibitors

One of the most promising applications of the this compound scaffold is in the design of inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3]

A recent study reported the design and synthesis of novel morpholine-based compounds as potent CA IX inhibitors.[4] Several of these compounds exhibited significant inhibitory activity against CA IX, with IC50 values in the low micromolar range.[4]

Table 2: Carbonic Anhydrase IX Inhibitory Activity of this compound Derivatives

| Compound | Substitution Pattern | CA IX IC50 (µM) | Reference |

| 1c | 2-methoxyphenylamino | 8.80 | [4] |

| 1d | 3-methoxyphenylamino | 11.13 | [4] |

| 1h | 4-fluorophenylamino | 8.12 | [4] |

| Acetazolamide (Standard) | - | 7.51 | [4] |

3.1.2. Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors

The hypoxic (low oxygen) environment of solid tumors activates the transcription factor hypoxia-inducible factor-1α (HIF-1α), which drives the expression of genes involved in tumor survival, angiogenesis, and metastasis. Several this compound derivatives have been shown to inhibit HIF-1α activity, suggesting another mechanism for their anticancer effects.[4]

Diagram 2: Role of this compound Derivatives in Targeting the Hypoxic Tumor Microenvironment

Caption: Targeting tumor hypoxia with this compound derivatives.

Antifungal Agents

The emergence of drug-resistant fungal infections has created an urgent need for novel antifungal agents. The this compound scaffold has been investigated as a promising starting point for the development of new antifungals. Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species.[4] The mechanism of action for some morpholine-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For the this compound scaffold, SAR studies have provided valuable insights into how modifications of the core structure impact biological activity.

In the context of anticancer activity, particularly for CA IX inhibition, the nature of the substituent on the acetamide nitrogen has been shown to be critical. For example, the introduction of substituted phenylamino groups at this position has yielded potent inhibitors.[4] Specifically, a 4-fluorophenylamino substituent (compound 1h) resulted in an IC50 value of 8.12 µM against CA IX, comparable to the standard inhibitor acetazolamide.[4]

For antifungal activity, modifications to the morpholin-2-one core of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been explored. The introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one ring significantly improved plasma stability while maintaining in vitro antifungal activity.[4]

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are a result of their ability to modulate specific signaling pathways within cells. As discussed, a key target for the anticancer derivatives is the HIF-1α pathway, which is central to the cellular response to hypoxia. By inhibiting HIF-1α, these compounds can disrupt the adaptive mechanisms that allow cancer cells to thrive in the harsh tumor microenvironment.

Inhibition of CA IX also has significant downstream effects. By preventing the acidification of the extracellular space, CA IX inhibitors can sensitize cancer cells to conventional chemotherapies and immunotherapies.

Diagram 3: Simplified Signaling Cascade of HIF-1α and CA IX Inhibition

Caption: Modulation of cancer signaling pathways.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with a range of biological targets make it an invaluable tool for drug discovery. The successful development of potent anticancer and antifungal agents based on this scaffold highlights its immense potential.

Future research in this area will likely focus on several key aspects. A more detailed elucidation of the downstream signaling pathways affected by this compound derivatives will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic opportunities. The application of computational modeling and artificial intelligence will undoubtedly accelerate the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the utility of this versatile scaffold in other therapeutic areas, such as neurodegenerative and inflammatory diseases, represents an exciting avenue for future investigation. As our understanding of the intricate biology of disease continues to grow, the this compound scaffold is poised to play an increasingly important role in the development of innovative and life-saving medicines.

References

- Ashraf, M., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1286, 135574. [Link]

- Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228. [Link]

- Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 1037-1053. [Link]

- Gagnon, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(40), 25967-25975. [Link]

- Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62(1), 4.65.1-4.65.29. [Link]

- Uslu, H., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 26(16), 4994. [Link]

- PubChem. 2-(Morpholin-4-yl)acetamide. [Link]

- ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

- Suthar, S. K., et al. (2020). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 21(21), 8088. [Link]

Sources

- 1. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Morpholinoacetamide Analogues: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Core Scaffold

The 2-morpholinoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of bioactive molecules. Its inherent physicochemical properties, including the potential for hydrogen bonding and the conformational flexibility of the morpholine ring, make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth exploration of the structural analogues of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological applications of these compounds, with a focus on providing actionable insights for the design and development of next-generation therapeutics.

A Systematic Classification of this compound Analogues

The structural diversity of this compound analogues can be systematically categorized based on modifications to three key regions of the core scaffold: the morpholine ring, the N-acyl substituent, and the acetamide linker. Understanding these classifications is crucial for a rational approach to analogue design and SAR studies.

Caption: Core structure and key modification points of this compound.

Morpholine Ring Modifications

Substitutions on the morpholine ring can significantly impact the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for biological targets. Common modifications include:

-

C-2 and C-6 Substitution: Introduction of alkyl or aryl groups at these positions can introduce chirality and explore specific binding pockets.

-

Ring Scaffolds: Replacement of the morpholine ring with other heterocyclic systems, such as piperazine or thiomorpholine, can modulate basicity and lipophilicity.

N-Acyl Substituent Modifications

The N-acyl group is a critical determinant of the pharmacological activity of these analogues. A wide range of substituents have been explored, including:

-

Aromatic and Heteroaromatic Rings: Phenyl, substituted phenyl, and various heterocyclic rings are commonly employed to probe interactions with aromatic residues in target proteins.

-

Alkyl and Cycloalkyl Groups: These substituents can be used to fine-tune lipophilicity and explore hydrophobic binding pockets.

Acetamide Linker Modifications

While less common, modifications to the acetamide linker can influence the overall conformation and spacing between the morpholine ring and the N-acyl substituent. These can include the introduction of conformational constraints or the replacement of the amide bond with bioisosteres.

Synthetic Strategies: Building the Analogue Library

The synthesis of this compound analogues typically involves a convergent approach, starting from commercially available or readily accessible building blocks. The following section details a general and adaptable synthetic protocol.

General Synthesis of N-Aryl-2-morpholinoacetamides

A common and efficient method for the synthesis of N-aryl-2-morpholinoacetamides involves the nucleophilic substitution of a 2-halo-N-arylacetamide with morpholine.

Caption: General synthetic workflow for N-Aryl-2-morpholinoacetamides.

Experimental Protocol: Synthesis of N-(3-chlorophenyl)-2-morpholinoacetamide [1]

-

Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide:

-

To a solution of 3-chloroaniline (10 mmol) in a suitable solvent such as dichloromethane, add triethylamine (12 mmol) and cool the mixture to 0°C.

-

Slowly add chloroacetyl chloride (11 mmol) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-chlorophenyl)acetamide.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Synthesis of N-(3-chlorophenyl)-2-morpholinoacetamide:

-

To a solution of 2-chloro-N-(3-chlorophenyl)acetamide (5 mmol) in a polar aprotic solvent such as acetonitrile, add morpholine (10 mmol) and a base such as potassium carbonate (7.5 mmol).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(3-chlorophenyl)-2-morpholinoacetamide.

-

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The extensive exploration of this compound analogues has led to a wealth of SAR data across various therapeutic areas. This section will highlight key findings in the context of anticonvulsant and antinociceptive activities.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant potential of this compound derivatives. A key finding is the significant influence of the substituent on the N-phenyl ring.[1]

-

Substitution Pattern on the Phenyl Ring: Compounds with a 3-chloro or 3-(trifluoromethyl) substituent on the anilide moiety have shown promising activity in the maximal electroshock (MES) seizure model.[1] For instance, N-(3-chlorophenyl)-2-morpholinoacetamide demonstrated protection in the MES test.[1]

-

Lipophilicity: A correlation between lipophilicity (expressed as clogP) and the time course of anticonvulsant activity has been observed. More lipophilic analogues tend to show activity at later time points, suggesting an influence on pharmacokinetic properties.[1]

Antinociceptive Activity

Analogues of this compound have also been explored for their potential as analgesics. The 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide is a selective σ1 receptor ligand that has demonstrated antinociceptive effects in the formalin test, suggesting its potential in treating inflammatory pain.[2][3] Molecular docking studies suggest that the protonated morpholine ring forms a salt bridge with an aspartate residue in the σ1 receptor binding pocket.[2][3]

Pharmacological Applications: A Spectrum of Therapeutic Potential

The versatility of the this compound scaffold is reflected in the broad range of pharmacological activities exhibited by its analogues.

Table 1: Pharmacological Applications of this compound Analogues

| Therapeutic Area | Target/Mechanism of Action | Example Analogues | Reference(s) |

| Central Nervous System | Anticonvulsant (MES model) | N-(3-chlorophenyl)-2-morpholinoacetamide | [1] |

| Antinociceptive (σ1 receptor ligand) | 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | [2][3] | |

| Infectious Diseases | Antibacterial | 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide derivatives | |

| Antifungal | 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | ||

| Oncology | Anticancer | Various N-substituted this compound analogues |

The morpholine moiety is often incorporated into CNS-active compounds to modulate pharmacokinetic and pharmacodynamic properties, such as improving brain permeability and metabolic stability.[4][5]

Analytical and Characterization Techniques

The robust characterization of this compound analogues is essential for ensuring their purity, identity, and quality. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard technique for assessing the purity of these compounds. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[6]

-

Chiral HPLC: For analogues containing stereocenters, chiral HPLC is crucial for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase.[7][8][9][10][11]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based, protein-based) to identify a column that provides baseline separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., ratio of organic modifier to aqueous buffer, type and concentration of additives) to achieve optimal resolution and peak shape.

-

Method Validation: Validate the developed method for parameters such as specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The characteristic chemical shifts of the morpholine and acetamide protons and carbons provide definitive structural information.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the synthesized analogues and for identifying impurities.[12][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Range: A suitable mass range to include the expected molecular ion.

-

Data Analysis: Analyze the data to determine the mass-to-charge ratio (m/z) of the parent compound and any fragment ions.

-

Future Directions and Concluding Remarks

The exploration of this compound analogues continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Expanding the Chemical Space: The synthesis of novel analogues with greater structural diversity will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be essential for their rational development.

-

Preclinical and Clinical Development: Promising candidates will need to be advanced through rigorous preclinical and clinical testing to evaluate their safety and efficacy.

References

- Wawer, M. J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Kaminski, K., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed.

- BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. BenchChem.

- BenchChem. (2025).

- ResearchGate. (2025). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl) acetamide: A selective s 1 receptor ligand with antinociceptive effect.

- BenchChem. (2025).

- SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.

- Coronel-Acosta, J. A., et al. (2019). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed.

- Pekala, E., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. PubMed.

- Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Hengel, M. J., et al. (2014).

- Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.

- Al-Salahi, R., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.

- Kannappan, V. (2022).

- Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central.

- Phenomenex.

- Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations.

- Cowan, A., et al. (1981).

- El-Sayed, N. N. E., et al. (2022). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PubMed Central.

- Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Kaplaushenko, A., et al. (2020). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. MDPI.

- Wang, Y., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI.

- ResearchGate. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol.

- Petrosino, S., et al. (2018). Palmitoylethanolamide in CNS health and disease. PubMed.

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro cytotoxicity of 2-morpholinoacetamide compounds

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-Morpholinoacetamide Compounds

Abstract

The this compound scaffold represents a compelling framework in modern medicinal chemistry, particularly in the discovery of novel anticancer agents. The inherent properties of the morpholine ring, such as improved pharmacokinetic and pharmacodynamic profiles, combined with the versatile acetamide linker, create a foundation for developing potent and selective cytotoxic compounds.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of these compounds. It provides an in-depth exploration of the primary mechanisms of cytotoxicity, detailed, field-proven protocols for essential in vitro assays, and critical insights into structure-activity relationships (SAR). By synthesizing established methodologies with mechanistic causality, this guide aims to equip researchers with the necessary tools to rigorously assess the cytotoxic potential of this compound derivatives and accelerate their progression through the drug discovery pipeline.

The this compound Scaffold: A Privileged Structure in Oncology

The strategic combination of a morpholine ring and an acetamide linker forms a "privileged scaffold" in drug design. The morpholine moiety, a six-membered nitrogen-containing heterocycle, is frequently incorporated into therapeutic agents to enhance metabolic stability, aqueous solubility, and overall pharmacokinetic properties.[1][2] Its presence can significantly improve a molecule's drug-like characteristics.